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molecular formula C11H15NO2 B181538 4-(Diethylamino)benzoic acid CAS No. 5429-28-7

4-(Diethylamino)benzoic acid

Cat. No. B181538
M. Wt: 193.24 g/mol
InChI Key: LNYTUARMNSFFBE-UHFFFAOYSA-N
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Patent
US09182632B2

Procedure details

First, thionyl chloride was added dropwise to a benzene solution (20 mL) containing 0.96 g (5 mmol) of 4-(diethylamino)benzoic acid (a compound (10-2) in the following reaction formula) and was allowed to react at room temperature in a nitrogen atmosphere, yielding 4-(diethylamino)benzoic acid chloride (a compound (10-3) in the following reaction formula, 4.65 mmol, yield 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( 10-2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([N:7]([CH2:17][CH3:18])[C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1)[CH3:6]>C1C=CC=CC=1>[CH2:5]([N:7]([CH2:17][CH3:18])[C:8]1[CH:16]=[CH:15][C:11]([C:12]([Cl:3])=[O:13])=[CH:10][CH:9]=1)[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C(=O)O)C=C1)CC
Name
compound ( 10-2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature in a nitrogen atmosphere

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C(=O)Cl)C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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